(S)-2-((S)-2-Aminopropanamido)pentanamide

Description

Significance of Dipeptides as Fundamental Chemical Building Blocks

Dipeptides, composed of two amino acid residues, are the most basic units of proteins and are fundamental to life. wikipedia.org Their significance extends beyond being mere components of larger polypeptides; they can also function as standalone bioactive molecules. wikipedia.org For instance, certain dipeptides exhibit antioxidant, antihypertensive, and antimicrobial properties. In synthetic chemistry, dipeptides serve as versatile scaffolds for constructing more complex molecules, including peptidomimetics and drug candidates. Their defined stereochemistry and functional group diversity make them ideal starting points for creating libraries of compounds for high-throughput screening. The formation of the peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another, is a cornerstone of organic and biological chemistry. wikipedia.org

General Overview of Research Trends in Peptide Chemistry and Bio-Organic Studies

The field of peptide chemistry is experiencing a renaissance, driven by technological advancements and a deeper understanding of biological systems. mdpi.com A major trend is the development of novel synthetic methodologies, including solid-phase peptide synthesis (SPPS) and ligation techniques, which enable the efficient construction of complex peptides. mtoz-biolabs.com There is also a significant focus on peptide modifications to enhance their therapeutic potential. This includes the incorporation of non-canonical amino acids, cyclization, and the attachment of moieties like lipids or polymers to improve stability, bioavailability, and target specificity. mdpi.com Furthermore, peptides are increasingly being used to target challenging protein-protein interactions, which are often implicated in disease but are difficult to address with traditional small molecules. acs.orgrsc.org

Contextualizing (S)-2-((S)-2-Aminopropanamido)pentanamide within Peptide Science

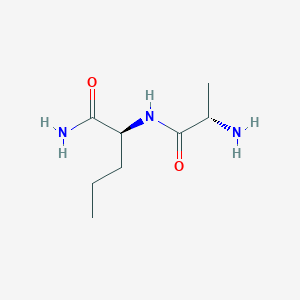

(S)-2-((S)-2-Aminopropanamido)pentanamide is a dipeptide amide composed of an L-alanine residue and an L-2-aminopentanamide residue. The "(S,S)" designation confirms the retention of the natural stereochemistry at the alpha-carbon of both amino acid precursors. The presence of the C-terminal amide group instead of a carboxylic acid is a key structural feature. This modification can increase the molecule's resistance to carboxypeptidases, enzymes that cleave the C-terminal amino acid, thereby potentially prolonging its biological half-life. The pentanamide (B147674) moiety is derived from 2-aminopentanoic acid (norvaline), an isomer of the more common amino acid valine. The properties of this dipeptide amide would be influenced by the hydrophobicity of the alanine (B10760859) and norvaline side chains.

While specific research on (S)-2-((S)-2-Aminopropanamido)pentanamide is not widely documented in publicly available literature, its structure suggests potential applications in areas where dipeptide stability and specific stereochemistry are crucial. It could serve as a building block for larger peptides, a peptidomimetic scaffold, or a tool to probe enzyme active sites that recognize dipeptidyl motifs. Its synthesis would likely follow established methods of peptide coupling, where the C-terminus of a protected L-alanine is activated and reacted with L-2-aminopentanamide. acs.orgacs.org

Detailed Research Findings

Due to the limited direct research on "(S)-2-((S)-2-Aminopropanamido)pentanamide," this section will present inferred data based on the properties of its constituent components and general principles of peptide chemistry.

Physicochemical Properties

The properties of this dipeptide amide can be predicted based on its structure.

| Property | Predicted Value/Information |

| Molecular Formula | C₈H₁₇N₃O₂ |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | (2S)-2-{[(2S)-2-aminopropanoyl]amino}pentanamide |

| Structure | A dipeptide composed of L-alanine and L-2-aminopentanamide linked by a peptide bond. |

| Stereochemistry | (S,S) configuration at the two chiral centers. |

| Solubility | Likely soluble in water and polar organic solvents due to the presence of amide and amino groups capable of hydrogen bonding. wikipedia.org |

| Stability | The terminal amide group may confer increased stability against enzymatic degradation by carboxypeptidases compared to the corresponding dipeptide with a free C-terminal carboxyl group. wikipedia.org |

Spectroscopic Data (Hypothetical)

Hypothetical spectroscopic data can be inferred for structural elucidation.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the alanine methyl group, the alpha-protons of both amino acid residues, the side-chain protons of the pentanamide residue, and protons of the primary amide and amine groups. |

| ¹³C NMR | Resonances for the carbonyl carbons of the peptide bond and the terminal amide, the alpha-carbons of both residues, the alanine methyl carbon, and the carbons of the pentanamide side chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns for dipeptides. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine and amides, C=O stretching of the amide groups (amide I band), and N-H bending (amide II band). youtube.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H17N3O2 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanamide |

InChI |

InChI=1S/C8H17N3O2/c1-3-4-6(7(10)12)11-8(13)5(2)9/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13)/t5-,6-/m0/s1 |

InChI Key |

IDRDPRCHSIGJPZ-WDSKDSINSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)N)NC(=O)[C@H](C)N |

Canonical SMILES |

CCCC(C(=O)N)NC(=O)C(C)N |

Origin of Product |

United States |

Elucidation of Advanced Structural Features and Conformational Landscapes of S 2 S 2 Aminopropanamido Pentanamide

Spectroscopic Analysis for Detailed Structural Assignment

Spectroscopic methods are indispensable for probing the molecular structure and behavior of (S)-2-((S)-2-aminopropanamido)pentanamide in solution. These techniques provide detailed insights into the electronic and vibrational properties of the molecule, which are intrinsically linked to its conformation and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the solution-state structure and dynamics of molecules. auremn.org.br For a complete structural assignment of (S)-2-((S)-2-aminopropanamido)pentanamide, a suite of multi-dimensional NMR experiments would be necessary.

Initially, 1D ¹H and ¹³C NMR spectra would provide preliminary information on the number and chemical environment of the protons and carbons. Subsequently, 2D experiments such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be utilized to establish through-bond connectivity, allowing for the unambiguous assignment of all proton and carbon signals.

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be crucial. These experiments detect through-space interactions between protons that are in close proximity (typically <5 Å), providing critical distance restraints for defining the molecule's preferred three-dimensional structure in solution. For instance, NOE correlations between the α-proton of the alanine (B10760859) residue and the NH proton of the pentanamide (B147674) residue would help define the peptide bond's conformation. Theoretical calculations are often used alongside NMR data to refine the potential energy surface and identify the most stable conformers. auremn.org.br

Hypothetical NMR Data for (S)-2-((S)-2-Aminopropanamido)pentanamide

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key NOE/ROE Correlations |

| Ala Cα-H | 4.15 | 52.3 | Ala NH, Ala Cβ-H₃, Pentanamide NH |

| Ala Cβ-H₃ | 1.45 | 18.5 | Ala Cα-H, Ala NH |

| Pentanamide Cα-H | 4.40 | 54.1 | Pentanamide NH, Pentanamide Cβ-H₂ |

| Pentanamide Cβ-H₂ | 1.70, 1.55 | 34.8 | Pentanamide Cα-H, Pentanamide Cγ-H₂ |

| Pentanamide Cγ-H₂ | 1.35 | 28.1 | Pentanamide Cβ-H₂, Pentanamide Cδ-H₃ |

| Pentanamide Cδ-H₃ | 0.92 | 14.2 | Pentanamide Cγ-H₂ |

| Ala NH₂ | 8.10 (broad) | - | Ala Cα-H |

| Amide NH | 8.35 | - | Ala Cα-H, Pentanamide Cα-H |

| Amide NH₂ | 7.50, 7.10 | - | Pentanamide Cα-H |

Circular Dichroism (CD) spectroscopy is a powerful method for rapidly assessing the secondary structure of chiral molecules, particularly peptides and proteins. nih.govsandiego.edu The technique measures the differential absorption of left and right circularly polarized light by the molecule. libretexts.org The amide bonds in the backbone of (S)-2-((S)-2-aminopropanamido)pentanamide are chromophores that will produce a characteristic CD signal in the far-UV region (typically 190-250 nm).

For a small, flexible dipeptide derivative like this, it is not expected to form stable, canonical secondary structures such as α-helices or β-sheets in solution. icdst.org Instead, the molecule would likely exist as an ensemble of rapidly interconverting conformers. The resulting CD spectrum would be expected to show features characteristic of a "random coil" or "other" structure. nih.gov This is typically defined by a strong negative band near 200 nm. nih.gov The absence of distinct positive and negative bands at specific wavelengths (e.g., negative bands at ~222 nm and ~208 nm for an α-helix, or a negative band around 218 nm for a β-sheet) would confirm the lack of a persistent ordered secondary structure. libretexts.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule's functional groups. For (S)-2-((S)-2-aminopropanamido)pentanamide, these methods are particularly useful for characterizing the amide bonds, which give rise to several distinct vibrational bands. tu-braunschweig.de

The most prominent of these are the Amide I and Amide II bands. The Amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration and is highly sensitive to hydrogen bonding and the local conformation of the peptide backbone. nih.govbio-structure.com The Amide II band (1510-1580 cm⁻¹) arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov The Amide III band (1220-1350 cm⁻¹) is more complex, resulting from coupled C-N stretching and N-H bending modes. nih.gov The precise frequencies of these bands can provide insight into the strength and nature of intramolecular and intermolecular hydrogen bonds involving the amide groups. tu-braunschweig.de

Hypothetical Vibrational Frequencies for (S)-2-((S)-2-Aminopropanamido)pentanamide

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Assignment |

| N-H Stretch | IR, Raman | 3400-3200 | Amine (NH₂) and Amide (N-H) groups |

| C-H Stretch | IR, Raman | 3000-2850 | Aliphatic C-H bonds |

| Amide I | IR, Raman | ~1655 | C=O stretch (secondary amide) |

| Amide I' | IR, Raman | ~1680 | C=O stretch (primary amide) |

| N-H Bend | IR | ~1620 | Primary Amine (NH₂) scissoring |

| Amide II | IR | ~1550 | N-H bend and C-N stretch |

| C-H Bend | IR, Raman | 1470-1370 | CH₂, CH₃ deformations |

| Amide III | Raman | ~1300 | C-N stretch and N-H bend |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides an atomic-resolution picture of the molecule's conformation and how it packs within a crystal lattice. springernature.com Obtaining a high-quality crystal is often the rate-limiting step in this process. nih.gov

The crystal structure of (S)-2-((S)-2-aminopropanamido)pentanamide would be expected to be stabilized by an extensive network of intermolecular hydrogen bonds. The molecule contains multiple hydrogen bond donors (the primary amine, the secondary amide N-H, and the primary amide N-H₂) and acceptors (the two carbonyl oxygens).

These interactions would likely dictate the crystal packing arrangement. For example, molecules could form hydrogen-bonded dimers via the primary amide groups or extended chains and sheets through interactions between the secondary amide, primary amine, and carbonyl groups of adjacent molecules. mdpi.com These hydrogen bonding networks are crucial for the stability of the crystal lattice. mdpi.com

Unlike the dynamic ensemble of structures present in solution, the crystalline state captures a single, low-energy conformation of the molecule. The X-ray diffraction data would reveal the precise bond lengths, bond angles, and torsion angles.

Of particular interest would be the dihedral angles of the backbone (φ and ψ), which define the conformation around the Cα-N and Cα-C bonds, respectively. The side chains of the alanine (methyl) and the modified norvaline (propyl) residues would also adopt specific, low-energy conformations within the crystal lattice, influenced by both intramolecular steric effects and intermolecular packing forces. This solid-state structure provides a crucial reference point for understanding the molecule's intrinsic conformational preferences.

Hypothetical Torsion Angles for Crystalline (S)-2-((S)-2-Aminopropanamido)pentanamide

| Torsion Angle | Atoms Involved | Hypothetical Value (°) |

| φ (phi) | C'-N-Cα-C' | -120 |

| ψ (psi) | N-Cα-C'-N | +130 |

| ω (omega) | Cα-C'-N-Cα | +178 (trans) |

| χ₁ (chi1) - Pentanamide | N-Cα-Cβ-Cγ | -65 |

| χ₂ (chi2) - Pentanamide | Cα-Cβ-Cγ-Cδ | +175 |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical sciences as different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. For a dipeptide amide like (S)-2-((S)-2-aminopropanamido)pentanamide, polymorphism would arise from variations in the packing of molecules in the crystal lattice, facilitated by different arrangements of intermolecular hydrogen bonds. The molecule's primary amine, two secondary amides, and terminal amide group provide multiple sites for hydrogen bond donation and acceptance, suggesting a high propensity for forming diverse supramolecular structures.

Theoretical studies on similar small peptides indicate that different hydrogen-bonding motifs, such as head-to-tail chains or dimeric structures, can lead to distinct crystalline forms. These variations in crystal packing would directly influence the compound's thermodynamic and physical properties.

| Polymorphic Form | Crystal System | Predominant H-Bonding Motif | Hypothesized Relative Solubility | Hypothesized Thermodynamic Stability |

|---|---|---|---|---|

| Form I | Monoclinic | Linear chains via amide-amide H-bonds | Low | High (Most Stable) |

| Form II | Orthorhombic | Dimeric pairs involving primary amine | Moderate | Metastable |

| Form III | Triclinic | Complex 3D network | High | Metastable |

| Co-former | Co-former Class | Rationale for Selection | Potential Improved Property |

|---|---|---|---|

| Succinic Acid | Dicarboxylic Acid | Forms strong hydrogen bonds with amine and amide groups. | Solubility, Dissolution Rate |

| Nicotinamide | Amide | Potential for amide-amide heterosynthon formation. | Solubility, Stability |

| Citric Acid | Hydroxy Tricarboxylic Acid | Multiple donor/acceptor sites for robust H-bonding networks. coastal.edu | Solubility, Hygroscopicity |

| L-Proline | Amino Acid | Zwitterionic nature can facilitate strong interactions. researchgate.net | Solubility, Permeability |

Solution-State Conformational Dynamics and Flexibility

The biological activity and physical properties of peptides are intrinsically linked to their conformational dynamics in solution. For (S)-2-((S)-2-aminopropanamido)pentanamide, flexibility is primarily dictated by the rotation around the backbone single bonds, described by the dihedral angles φ (C'-N-Cα-C') and ψ (N-Cα-C'-N). The conformational landscape of such dipeptides has been extensively studied using model compounds like the alanine dipeptide. americanpeptidesociety.orgrutgers.edu These studies reveal that the molecule does not exist as a single rigid structure but rather as an ensemble of interconverting conformers.

Key low-energy conformations typically populated by dipeptides in solution include the extended β-strand (β), polyproline II (PPII), and various turn structures stabilized by intramolecular hydrogen bonds, such as the C7 turn (forming a seven-membered ring). nih.govaps.orgresearchgate.net The relative populations of these conformers are determined by a delicate balance of intramolecular interactions (e.g., hydrogen bonds, steric hindrance from side chains) and intermolecular interactions with solvent molecules. rutgers.edu The methyl side chain of the alanine residue and the propyl side chain of the pentanamide moiety will sterically influence the accessible φ and ψ angles, shaping the potential energy surface of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique used to probe these conformational preferences by measuring parameters like nuclear Overhauser effects (NOEs) and ³J-coupling constants, which are averaged over the conformational ensemble. mdpi.comnih.govnmims.edu

| Conformation | Typical φ Angle Range | Typical ψ Angle Range | Key Structural Feature |

|---|---|---|---|

| β-strand (Extended) | -150° to -110° | +110° to +150° | Fully extended backbone, maximizes separation of termini. |

| Polyproline II (PPII) | -85° to -65° | +140° to +160° | Left-handed helix, stabilized by solvent interactions. acs.org |

| Right-handed α-helix (αR) | -70° to -50° | -50° to -30° | Compact helical turn, often stabilized by H-bonds in longer peptides. |

| C7 Equatorial Turn (C7eq) | -90° to -70° | +60° to +80° | Intramolecular H-bond forming a 7-membered ring. |

Temperature and Solvent Effects on Conformation

The conformational equilibrium of peptides is highly sensitive to environmental conditions such as temperature and the nature of the solvent. aps.orgnih.gov An increase in temperature typically provides sufficient thermal energy to overcome the energy barriers between different conformational states, leading to a broader distribution of accessible structures. mdpi.com Generally, higher temperatures tend to destabilize compact, ordered structures that rely on weak intramolecular hydrogen bonds, favoring more extended or random coil-like conformations. nih.govpnas.org

The solvent plays a crucial role by directly interacting with the peptide backbone. researchgate.netrsc.org

Polar Protic Solvents (e.g., Water): Water molecules can act as both hydrogen bond donors and acceptors, competing with intramolecular hydrogen bonds. This interaction tends to stabilize more open and extended conformations, such as the PPII and β-strand structures, where the peptide backbone is well-hydrated. rutgers.edunih.gov

Aprotic or Less Polar Solvents (e.g., Chloroform, Methanol): In less polar environments, the energetic favorability of forming intramolecular hydrogen bonds increases. This can lead to a higher population of compact, turn-like structures (e.g., C7 conformers). rsc.org Studies on model peptides have shown that solvents like methanol (B129727) can decrease the propensity for PPII conformations compared to water. aps.orgnih.gov Aqueous solutions containing denaturants like urea (B33335) can also shift the equilibrium by disrupting both intramolecular and peptide-water hydrogen bonds, favoring helical conformations less. aps.orgnih.gov

| Condition | Expected Effect on Equilibrium | Predominantly Favored Conformations |

|---|---|---|

| Aqueous Solution, Low Temp. | Stabilizes conformations with maximal hydration. | PPII, β-strand |

| Aqueous Solution, High Temp. | Increases conformational entropy; disrupts ordered structures. | Disordered / Random Coil, Extended Conformations |

| Methanol | Reduces backbone hydration; favors some intramolecular H-bonds. aps.org | β-strand, Turn Structures |

| Aqueous Urea | Disrupts H-bonding network, disfavoring compact structures. nih.gov | Disordered / Random Coil |

Chiral Purity Determination and Stereochemical Integrity Assessment

For a chiral molecule like (S)-2-((S)-2-aminopropanamido)pentanamide, which contains two stereocenters, ensuring chiral purity is paramount as different diastereomers can have vastly different biological activities and properties. frontiersin.org The determination of chiral purity is a critical quality attribute in the synthesis and manufacturing of peptide-based compounds. researchgate.netnih.gov

A standard and robust method for determining the enantiomeric purity of peptides involves the complete hydrolysis of the peptide bond, typically using strong acid (e.g., 6 M HCl). acs.org This process breaks the dipeptide down into its constituent amino acids (in this case, L-alanine and L-2-aminopentanoic acid). The resulting amino acid mixture is then analyzed using a chiral chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), equipped with a chiral stationary phase. researchgate.netnih.gov This separation allows for the quantification of any D-enantiomers present. To accurately account for any racemization that might occur during the harsh hydrolysis step itself, the procedure is often performed using deuterated acid (e.g., DCl in D₂O). researchgate.netnih.gov This isotopically labels any amino acid that epimerizes during the analysis, allowing for precise correction of the final result.

Stereochemical integrity refers to the preservation of the intended stereoconfiguration throughout the synthesis, purification, and storage of the compound. bioengineer.org The α-proton of an amino acid residue in a peptide is susceptible to epimerization (inversion of stereochemistry) under certain conditions, particularly exposure to strong bases. bohrium.com For (S)-2-((S)-2-aminopropanamido)pentanamide, this would involve the conversion of the desired (S,S) diastereomer to the (R,S) or (S,R) forms. Maintaining mild reaction and purification conditions is crucial to prevent such epimerization and ensure the stereochemical integrity of the final product. bioengineer.orgresearchgate.net

| Analytical Method | Principle | Application | Key Advantage |

|---|---|---|---|

| Chiral HPLC-MS/MS | Separation of enantiomers on a chiral stationary phase after peptide hydrolysis. researchgate.net | Quantification of D-amino acid impurities. | High sensitivity and accuracy; can correct for hydrolysis-induced racemization. nih.gov |

| Chiral GC-MS | Separation of volatile amino acid derivatives on a chiral GC column after hydrolysis. | Quantification of D-amino acid impurities. | Excellent resolution for volatile derivatives. |

| Diastereomeric Derivatization (e.g., Marfey's Reagent) | Reaction of hydrolyzed amino acids with a chiral derivatizing agent to form diastereomers, which are then separated by standard reverse-phase HPLC. acs.orgmdpi.com | Confirmation of enantiomeric composition. | Does not require a chiral column for separation. |

| Process Monitoring by HPLC | Chromatographic separation of diastereomers formed during synthesis. | Assessment of stereochemical integrity during manufacturing. | Allows for in-process control to minimize epimerization. |

Computational and Theoretical Investigations into the Molecular Behavior of S 2 S 2 Aminopropanamido Pentanamide

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment.

The conformation of a dipeptide like (S)-2-((S)-2-Aminopropanamido)pentanamide is significantly influenced by its surrounding solvent environment. MD simulations can model this environment using either explicit or implicit solvent models.

Explicit solvent models treat individual solvent molecules (e.g., water) as distinct entities interacting with the peptide. This approach provides a highly detailed picture of solute-solvent interactions but is computationally expensive. Studies on similar dipeptides have shown that explicit water models can affect the specific solvation and dynamics of unfolded peptides. acs.org The choice of the explicit water model (e.g., TIP3P, SPC/E) can influence properties like diffusion constants. acs.org

Implicit solvent models represent the solvent as a continuous medium with average properties, such as a dielectric constant. This method is computationally less demanding and allows for more extensive conformational sampling. nih.gov Generalized Born (GB) models are a common type of implicit solvent model used in MD simulations. nih.gov For dipeptides, implicit solvent models have been shown to be effective in reproducing conformational equilibria observed in explicit solvent simulations, although some differences in population distributions of certain conformations may arise. nih.govupc.edu

The conformational preferences of dipeptides are often visualized using Ramachandran plots, which map the distribution of the backbone dihedral angles φ (phi) and ψ (psi). researchgate.net For alanine-containing dipeptides, common conformations include the β-strand (extended conformation), polyproline II (PPII) helix, and α-helix. upc.eduresearchgate.net The relative populations of these conformations are sensitive to the solvent environment. For instance, the PII conformation is often found to be highly populated in aqueous solutions for alanine (B10760859) dipeptides. upc.edu

| Conformation | φ (Phi) Angle (degrees) | ψ (Psi) Angle (degrees) | Solvent Preference |

|---|---|---|---|

| β-strand | -139 | +135 | Observed in both explicit and implicit solvents |

| Polyproline II (PPII) | -75 | +145 | Favored in aqueous (explicit) solvent |

| Right-handed α-helix (αR) | -57 | -47 | Stabilized by explicit solvent interactions |

| C7eq | -80 | +80 | Often a low-energy conformation in the gas phase |

The flexibility of the dipeptide backbone can be quantified by analyzing the root-mean-square fluctuations (RMSF) of atomic positions during an MD simulation. nih.gov Regions of the backbone with higher RMSF values are more flexible. The dihedral angles φ and ψ are the primary degrees of freedom that determine the backbone conformation, and their fluctuations over time reflect the molecule's conformational dynamics. The peptide bond itself (defined by the ω omega angle) is generally planar (trans, ω ≈ 180°) due to its partial double-bond character, which restricts its flexibility. cupnet.net However, cis conformations (ω ≈ 0°) can occur, though they are less common for non-proline residues. cupnet.net

MD simulations are extensively used to study the interactions between peptides and biological membranes, which are typically modeled as lipid bilayers. frontiersin.orgumsystem.edu These simulations can reveal how peptides bind to, insert into, and permeate through membranes. The interactions are governed by a combination of electrostatic and hydrophobic forces. nih.gov For a dipeptide like (S)-2-((S)-2-Aminopropanamido)pentanamide, which has polar groups (amine, amide) and a nonpolar side chain (isobutyl group of norvaline), both types of interactions would be important.

Simulations can track key parameters such as the distance of the peptide from the membrane center, the orientation of the peptide relative to the membrane normal, and the number of hydrogen bonds formed between the peptide and lipid headgroups. mdpi.com The presence of a peptide can also induce changes in the membrane's properties, such as its thickness and the order of the lipid acyl chains. frontiersin.org

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure and energetics of molecules. These methods are often used to complement MD simulations by providing a more detailed understanding of bonding and conformational energies.

QM methods, such as Density Functional Theory (DFT), can be used to calculate the electron density distribution within the (S)-2-((S)-2-Aminopropanamido)pentanamide molecule. This analysis reveals the nature of the chemical bonds, including the partial double-bond character of the peptide bond. The distribution of electron density also determines molecular properties such as the dipole moment and the potential for electrostatic interactions.

The atoms in the peptide backbone and side chains can be assigned partial charges based on the electronic structure calculations. These charges are crucial for understanding intermolecular interactions and are often used as parameters in classical force fields for MD simulations.

QM calculations can provide highly accurate relative energies of different conformational isomers of a dipeptide. nih.gov By performing geometry optimizations for various starting structures corresponding to different regions of the Ramachandran plot, a potential energy surface can be constructed. pku.edu.cn This surface reveals the low-energy (stable) conformations and the energy barriers between them.

For alanine-containing dipeptides, QM calculations have shown that in the gas phase, conformations that allow for intramolecular hydrogen bonding, such as the C7eq conformation, are often the most stable. rutgers.edu However, in an aqueous solution, the relative energies of the conformers can change significantly due to interactions with water molecules. rutgers.edu Solvation models can be combined with QM calculations to predict these effects. rsc.orgmdpi.com

| Conformation | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) | Key Stabilizing Interaction |

|---|---|---|---|

| C7eq | 0.0 | ~3.6 | Intramolecular H-bond |

| β-strand (Extended) | ~2.4 | 0.0 | Favorable solvation |

| αR-helix | ~9.1 | ~0.2 | Favorable solvation |

| Polyproline II (PPII) | - | Highly populated in solution | Favorable solvation |

These computational investigations provide a detailed, albeit theoretical, understanding of the molecular behavior of (S)-2-((S)-2-Aminopropanamido)pentanamide. The interplay between its intrinsic conformational preferences, dictated by its electronic structure, and the profound influence of the solvent environment governs its dynamic behavior and interactions with other molecules.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

The prediction of spectroscopic properties for molecules like (S)-2-((S)-2-Aminopropanamido)pentanamide is a cornerstone of computational chemistry, offering insights into molecular structure, conformation, and electronic environment in the absence of experimental data. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for accurately calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

To predict the ¹H and ¹³C NMR chemical shifts, a common approach involves geometry optimization of the dipeptide amide's structure using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is typically employed to calculate the isotropic shielding constants for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is crucial for simulating a more realistic chemical environment and improving the accuracy of the predictions.

Vibrational frequency analysis is similarly performed on the optimized molecular geometry. The calculation of the Hessian matrix (second partial derivatives of energy) yields the harmonic vibrational frequencies. These frequencies correspond to the fundamental vibrational modes of the molecule, including stretches, bends, and torsions of its constituent bonds (e.g., N-H stretch, C=O stretch, C-N bend). It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with potential experimental data. The predicted IR spectrum provides a theoretical fingerprint of the molecule, where the intensity of each peak corresponds to the change in dipole moment during the vibration.

Below are hypothetical tables illustrating the kind of data that would be generated from such computational predictions for (S)-2-((S)-2-Aminopropanamido)pentanamide.

Table 1: Hypothetical Predicted NMR Chemical Shifts (δ) in ppm

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Alanine α-carbon | 4.15 | 52.3 |

| Alanine β-carbon | 1.45 | 18.9 |

| Pentanamide (B147674) α-carbon | 4.30 | 54.1 |

| Pentanamide β-carbon | 1.60 | 35.2 |

| Pentanamide γ-carbon | 1.35 | 28.5 |

| Pentanamide δ-carbon | 0.92 | 14.0 |

| Alanine Amide N-H | 8.20 | - |

| Pentanamide Amide N-H | 7.95, 7.50 | - |

| Alanine Amine N-H₂ | 7.80 | - |

| Alanine Carbonyl C=O | - | 175.5 |

| Pentanamide Carbonyl C=O | - | 178.0 |

Note: Data are illustrative and calculated in a simulated aqueous environment.

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹)

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Predicted IR Intensity |

| 3450 | N-H stretch (primary amine) | Medium |

| 3320 | N-H stretch (secondary amide) | Strong |

| 3000-2850 | C-H stretch (aliphatic) | Medium-Strong |

| 1685 | C=O stretch (Amide I, alanine) | Very Strong |

| 1650 | C=O stretch (Amide I, pentanamide) | Very Strong |

| 1540 | N-H bend / C-N stretch (Amide II) | Strong |

| 1450 | C-H bend (CH₂, CH₃) | Medium |

| 1255 | C-N stretch / N-H bend (Amide III) | Medium |

Note: Data are illustrative. Frequencies are typically scaled to correct for theoretical overestimation.

Molecular Docking and Binding Site Prediction (in Model Systems)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding potential biological activity and mechanism of action. For a dipeptide amide like (S)-2-((S)-2-Aminopropanamido)pentanamide, docking studies against model enzymes or receptors can reveal plausible binding modes and interactions, guiding further experimental research.

The process begins with the three-dimensional structures of both the ligand and the target protein. A search algorithm then explores various possible conformations of the peptide amide within the defined binding site of the protein. Each of these poses is evaluated by a scoring function, which estimates the binding affinity. These scoring functions are typically based on force fields and consider factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The result is a ranked list of binding poses, with the top-ranked pose representing the most likely binding conformation.

Once a high-ranking docking pose is identified, a detailed interaction profile can be generated. This profile characterizes the specific non-covalent interactions that stabilize the ligand-protein complex. For (S)-2-((S)-2-Aminopropanamido)pentanamide, key interactions would likely involve:

Hydrogen Bonds: The amide and amine groups of the dipeptide are potent hydrogen bond donors and acceptors. These could form crucial hydrogen bonds with polar or charged residues (e.g., Aspartate, Glutamate, Serine, Threonine) in the receptor's binding pocket. The carbonyl oxygens are also strong hydrogen bond acceptors.

Hydrophobic Interactions: The alkyl side chains of the alanine and, more significantly, the pentanamide moiety can engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) in the binding site.

Electrostatic Interactions: The terminal amine group, likely protonated at physiological pH, can form strong salt bridges with negatively charged residues like Aspartate or Glutamate.

Analyzing this interaction profile helps to build a hypothesis about which features of the peptide amide are most critical for binding.

The scoring function used in molecular docking provides an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). While these scores are useful for ranking different ligands or poses, they are generally considered approximations. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied post-docking to refine the binding affinity prediction. These methods calculate the free energy of binding by considering the energies of the complex, the free protein, and the free ligand in a solvated state.

The following table provides a hypothetical example of a molecular docking result for (S)-2-((S)-2-Aminopropanamido)pentanamide with a model protease.

Table 3: Hypothetical Molecular Docking Results with a Model Protease

| Parameter | Predicted Value | Key Interacting Residues |

| Binding Energy (kcal/mol) | -8.2 | Asp102, Gly193, Ser195 |

| Estimated Ki (nM) | 450 | Asp102, Gly193, Ser195 |

| Interaction Profile | ||

| Hydrogen Bonds | 4 | Amine with Asp102 (salt bridge); Amide N-H with Gly193; Carbonyl O with Ser195 |

| Hydrophobic Interactions | 2 | Pentyl group with Val213; Alanine methyl with Leu99 |

Note: Data are illustrative and represent a single predicted binding mode.

De Novo Design and Virtual Screening Applications for Peptide Amides

Peptide amides like (S)-2-((S)-2-Aminopropanamido)pentanamide serve as excellent scaffolds and starting points for computational drug discovery techniques such as de novo design and virtual screening. mdpi.comnih.gov These methods aim to identify novel molecules with desired biological activities.

De Novo Design: This approach involves computationally "growing" new molecules within the binding site of a target protein. A dipeptide amide could be used as a starting fragment. Algorithms can then systematically add or modify functional groups to optimize interactions with the receptor, guided by a scoring function that evaluates binding affinity. For instance, the pentyl group could be extended or functionalized to better fill a hydrophobic pocket, or the alanine residue could be replaced with other amino acids to explore different hydrogen bonding or steric interactions. This allows for the creation of novel peptide mimetics with potentially enhanced potency and specificity.

Virtual Screening: In virtual screening, large digital libraries containing thousands to millions of compounds are computationally docked against a target protein to identify potential "hits." nih.govcreative-peptides.com A library of virtual compounds could be created based on the (S)-2-((S)-2-Aminopropanamido)pentanamide scaffold. This library would contain variations in the amino acid residues, the length and branching of the pentanamide side chain, and other chemical modifications. By screening this focused library, researchers can efficiently explore the structure-activity relationship (SAR) around this core structure and prioritize a smaller, more manageable set of compounds for chemical synthesis and experimental testing. nih.gov The integration of artificial intelligence and machine learning has further enhanced these processes, enabling more accurate predictions and the design of peptides with improved therapeutic properties. nih.gov

Molecular and Cellular Interaction Studies of S 2 S 2 Aminopropanamido Pentanamide in Model Systems

Enzyme Modulation and Inhibition Mechanisms (In Vitro)

No studies were identified that specifically investigated the interaction of (S)-2-((S)-2-Aminopropanamido)pentanamide with any enzyme.

Investigation of Protease Susceptibility and Resistance

There is no published data on the susceptibility or resistance of (S)-2-((S)-2-Aminopropanamido)pentanamide to specific proteases. General studies on other peptides show that proteolytic resistance can be engineered by modifying the peptide backbone, such as by incorporating D-amino acids or unnatural residues, which can create steric hindrance in the enzyme's active site. nih.govnih.govmdpi.com For instance, trypsin is a protease that typically cleaves peptide bonds on the carboxyl side of basic amino acids like lysine (B10760008) and arginine; however, the stability of (S)-2-((S)-2-Aminopropanamido)pentanamide in the presence of trypsin or other proteases has not been experimentally determined. khanacademy.org

Enzyme Binding Kinetics and Mechanism of Action

The search yielded no information regarding the binding kinetics (e.g., Kᵢ, IC₅₀) or the mechanism of action (e.g., competitive, non-competitive) for (S)-2-((S)-2-Aminopropanamido)pentanamide with any enzyme.

Stereospecificity of Enzyme Interactions

No specific studies on the stereospecific interactions of this compound are available. In general, enzyme active sites are chiral and thus exhibit a high degree of stereospecificity. youtube.com Most proteases preferentially recognize and cleave peptides composed of L-amino acids, the naturally occurring stereoisomers. mdpi.com While some enzymes can tolerate D-amino acids in certain substrate positions, the specific preferences of enzymes that might interact with (S)-2-((S)-2-Aminopropanamido)pentanamide are unknown. nih.gov

Receptor Binding Profiles in Recombinant or Cell-Free Systems

There are no published receptor binding profiles for (S)-2-((S)-2-Aminopropanamido)pentanamide.

Ligand-Receptor Interaction Characterization

No studies have been published that determine the dissociation constant (Kd) or characterize the interaction of (S)-2-((S)-2-Aminopropanamido)pentanamide with any specific receptor. fidabio.com Therefore, no data is available to quantify its binding affinity.

Signaling Pathway Modulation in Model Cell Lines

The scientific literature contains no reports on the effects of (S)-2-((S)-2-Aminopropanamido)pentanamide on any intracellular signaling pathways in model cell lines. While other types of lipid amides have been shown to act as signaling molecules, there is no evidence to suggest a similar role for this specific dipeptide amide. nih.gov

Biomacromolecular Association and Recognition Mechanisms

The interaction of small peptides with larger biomacromolecules is a cornerstone of cellular function, governed by a range of non-covalent forces. For a dipeptide amide like (S)-2-((S)-2-Aminopropanamido)pentanamide, these interactions would be dictated by its chemical structure, which features a peptide backbone, an alanine (B10760859) residue, and a norvalinamide residue.

Nucleic Acids: Small peptides can interact with DNA and RNA, often through the minor groove of the double helix. nih.gov These interactions are typically driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. Polyamides composed of repeating pyrrole (B145914) and imidazole (B134444) units, which share some structural similarities with peptides, have been shown to bind to predetermined DNA sequences with high affinity and specificity, rivaling that of natural transcription factors. nih.gov The amide groups in the backbone of (S)-2-((S)-2-Aminopropanamido)pentanamide could potentially form hydrogen bonds with the phosphate (B84403) backbone or the bases of nucleic acids. The specificity of such binding would likely be low, but it could be influenced by the local sequence and conformation of the nucleic acid. Some nucleopeptides, which are chimeric compounds of nucleobases and peptides, have demonstrated the ability to bind not only nucleic acids but also proteins. nih.gov

Self-assembly is a process where molecules spontaneously organize into ordered structures. Short peptides are known to be excellent building blocks for self-assembling materials due to their capacity for forming specific, directional interactions like hydrogen bonds. nih.govnih.gov

Hydrogels: Peptides can self-assemble into fibrillar networks that entrap large amounts of water, forming hydrogels. google.com This process can often be triggered by environmental cues such as a change in pH, ionic strength, or temperature. google.commdpi.com The formation of these hydrogel networks is driven by the establishment of non-covalent crosslinks between the peptide fibrils. google.com Amino acid-derived vinyl polymers, for instance, can form transparent, self-supporting hydrogels through multiple thermally reversible hydrogen bonds. nih.gov Similarly, poly(amino acid)-based hydrogels are noted for their similarity to natural proteins and their potential biocompatibility. nih.gov Given its structure, (S)-2-((S)-2-Aminopropanamido)pentanamide could potentially form hydrogels under specific concentration and environmental conditions, driven by hydrogen bonding between the peptide backbones.

Nanostructures: Beyond hydrogels, self-assembling peptides can form a variety of well-defined nanostructures, including nanoparticles, nanofibers, and nanotubes. nih.gov The final morphology of the assembled structure is dictated by the peptide sequence and the intermolecular forces at play, which include hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov Research has demonstrated that even pentapeptides, through computational design and the introduction of structural constraints like stapling, can be engineered to self-assemble into fibrous helical structures. nih.gov High-throughput screening methods have been developed to rapidly identify self-assembling peptide sequences from large combinatorial libraries. nih.gov

Table 1: Potential Self-Assembled Structures from Peptide Building Blocks

| Structure Type | Primary Driving Forces | Triggering Conditions | Potential Application |

|---|---|---|---|

| Hydrogels | Hydrogen Bonding, Hydrophobic Interactions | pH, Ionic Strength, Temperature Change | Tissue Engineering, Drug Delivery |

| Nanofibers | Hydrogen Bonding, π-π Stacking | Concentration, Solvent Conditions | Biomedical Scaffolds, Nanosensors |

| Nanoparticles | Hydrophobic Collapse, Electrostatic Interactions | Solvent Injection, Sonication | Cellular Uptake, Imaging |

The self-assembly of peptides is fundamentally a process of molecular recognition, where individual peptide molecules recognize each other and form ordered aggregates. The process is often hierarchical. For (S)-2-((S)-2-Aminopropanamido)pentanamide, the key interactions would be:

Hydrogen Bonding: The amide groups in the peptide backbone are prime candidates for forming extensive hydrogen-bond networks, which are a hallmark of β-sheet structures commonly found in self-assembled peptide materials.

Hydrophobic Interactions: The methyl group of alanine and the propyl group of the norvalinamide residue would contribute to hydrophobic interactions, driving the peptides to aggregate in an aqueous environment to minimize their contact with water.

Van der Waals Forces: These short-range forces would contribute to the close packing of the peptide molecules within the assembled nanostructure.

The balance of these forces determines the final supramolecular architecture. For instance, a strong tendency for hydrogen bonding might favor the formation of extended fibrillar structures, while dominant hydrophobic forces could lead to more compact, globular aggregates. nih.gov

Self-Assembly and Supramolecular Chemistry

Applications as Biochemical Probes and Research Tools

Small molecules, including peptides and their derivatives, are invaluable as biochemical probes to investigate complex biological processes. nih.gov By selectively perturbing specific pathways, they can help elucidate mechanisms of disease and serve as starting points for drug development. nih.gov

Derivatives of L-alanine have been synthesized and utilized for the detection of clinically important microorganisms. researchgate.net For example, an L-alanyl aminopeptidase (B13392206) substrate was developed that, upon enzymatic transformation, generates a brightly fluorescent signal, enabling the detection of Gram-negative bacteria. researchgate.net This highlights the potential for designing probes based on specific enzyme activities.

Furthermore, small-molecule libraries can be created with functional groups that allow for target identification. nih.gov These "fully functionalized" probes might include a photoreactive group for covalent crosslinking to interacting proteins and a reporter tag for visualization and identification. nih.gov A dipeptide like (S)-2-((S)-2-Aminopropanamido)pentanamide could serve as a scaffold in such a library. By modifying its structure with appropriate functional groups, it could be developed into a probe for studying specific protein-protein interactions or enzymatic activities within a cellular context.

Table 2: Potential Applications of Peptide-Based Biochemical Probes

| Probe Type | Principle of Action | Example Application | Key Structural Feature |

|---|---|---|---|

| Enzyme Substrate Probe | Enzymatic cleavage releases a fluorescent or chromogenic reporter | Detection of pathogenic bacteria | Peptide sequence recognized by a specific peptidase |

| Affinity-Based Probe | Binds to a specific protein target | Inhibition of protein function, target validation | Pharmacophore that mimics a natural ligand |

| Activity-Based Probe | Covalently modifies the active site of an enzyme | Enzyme profiling in complex proteomes | Reactive "warhead" and a recognition element |

Derivatization, Analogues, and Peptide Mimetic Research Based on S 2 S 2 Aminopropanamido Pentanamide

Synthesis of Backbone-Modified Analogues

Modification of the peptide backbone is a primary strategy to improve the pharmacokinetic properties of peptides, particularly their resistance to enzymatic degradation. nih.gov By altering the fundamental amide bonds that characterize peptides, researchers can create analogues with significantly enhanced stability and potentially altered biological activity.

The amide bond is often a point of metabolic weakness, susceptible to cleavage by proteases. nih.gov Replacing this bond with a bioisostere—a chemical group with similar steric and electronic properties—can yield peptidomimetics with improved metabolic stability while retaining the desired therapeutic effect. nih.govnih.gov This approach has been widely adopted in medicinal chemistry to optimize lead compounds. nih.govsci-hub.se For (S)-2-((S)-2-Aminopropanamido)pentanamide, the central amide bond linking the alanine (B10760859) and norvaline residues is a key target for isosteric replacement.

Table 1: Amide Isostere Replacement Strategies for (S)-2-((S)-2-Aminopropanamido)pentanamide

| Amide Isostere | Key Properties | Potential Impact on Analogue |

|---|---|---|

| 1,2,4-Oxadiazole | Heterocyclic, maintains planarity, potential H-bond acceptor. nih.gov | Increased metabolic stability, altered receptor binding geometry. |

| 1,2,4-Triazole | Heterocyclic, metabolically stable, can act as H-bond donor/acceptor. nih.gov | Enhanced stability, potential for new binding interactions. |

| Fluoroalkene | Non-hydrolyzable, maintains similar bond angles to amide. | Significant increase in stability against proteolysis, altered electronics. |

| Trifluoroethylamine | Non-hydrolyzable, introduces fluorine atoms. | Improved stability, potential for altered lipophilicity and binding. |

The incorporation of non-canonical amino acids (ncAAs) is a powerful method for diversifying the chemical and structural properties of peptides. nih.govnih.gov ncAAs are amino acids not found among the 20 proteinogenic amino acids and can be introduced through solid-phase peptide synthesis (SPPS). nih.govresearchgate.net This strategy can enhance proteolytic stability, modulate activity, and introduce novel side-chain functionalities. researchgate.net

In the context of (S)-2-((S)-2-Aminopropanamido)pentanamide, either the L-alanine or the L-norvaline residue can be replaced with an ncAA. For instance, substituting L-alanine with sarcosine (B1681465) (N-methylglycine) can confer resistance to degradation by aminopeptidases. nih.gov Replacing L-norvaline, itself an ncAA known to be a helix-stabilizing residue, with other hydrophobic ncAAs like tert-leucine could introduce different conformational constraints. nih.gov The introduction of ncAAs with reactive side chains can also provide handles for further chemical modification. nih.gov

Table 2: Examples of Non-Canonical Amino Acid (ncAA) Incorporation

| Position of Substitution | Non-Canonical Amino Acid (ncAA) | Rationale for Incorporation |

|---|---|---|

| L-Alanine | Sarcosine | Enhance resistance to aminopeptidase (B13392206) degradation. nih.gov |

| L-Alanine | α-Aminoisobutyric acid (Aib) | Induce helical propensity and conformational restriction. nih.gov |

| L-Norvaline | Norleucine (Nle) | Act as a methionine isostere, maintain helical stability. nih.gov |

Conjugation Chemistry and Hybrid Structure Formation

Conjugating peptides to other molecules, such as drugs or imaging agents, creates hybrid structures with novel applications. The relatively small size and synthetic tractability of a dipeptide like (S)-2-((S)-2-Aminopropanamido)pentanamide make it an attractive component for designing such conjugates for research purposes.

Peptide-drug conjugates (PDCs) are targeted therapeutics composed of a peptide, a linker, and a cytotoxic payload. nih.gov They are designed to deliver a potent drug specifically to cells that express a receptor for the peptide, thereby minimizing off-target toxicity. genscript.com While complex peptides are often used for clinical PDCs, simple dipeptides can be used to construct PDCs as research tools to study principles of drug delivery and linker stability.

Table 3: Components of a Hypothetical Research-Tool PDC

| Component | Example Moiety | Function |

|---|---|---|

| Peptide | (S)-2-((S)-2-Aminopropanamido)pentanamide | The targeting or carrier moiety. |

| Linker | pH-sensitive (e.g., hydrazone) or enzyme-cleavable (e.g., Val-Cit) | Connects peptide and drug; designed for controlled payload release. genscript.com |

| Payload (Drug) | Doxorubicin or Monomethyl auristatin E (MMAE) | The active cytotoxic agent for cell-based assays. genscript.com |

Bioconjugation is the process of covalently linking molecules to create probes for biological research. nih.gov Peptides can be conjugated to imaging agents, such as fluorescent dyes or radionuclides, to create probes for non-clinical imaging studies. researchgate.netnih.gov These probes can be used to visualize peptide localization, track receptor binding, or study peptide transport mechanisms in vitro and in vivo.

(S)-2-((S)-2-Aminopropanamido)pentanamide can be readily labeled with a fluorescent probe, like fluorescein (B123965) or rhodamine, at its N-terminus. nih.govox.ac.uk The synthesis involves reacting the free amine of the dipeptide with a thiol-reactive or amine-reactive derivative of the fluorophore. ox.ac.uk Alternatively, for nuclear imaging applications like Positron Emission Tomography (PET), a chelating agent (e.g., DFO for Zirconium-89) can be attached, which then coordinates a radionuclide. nih.gov These imaging probes are valuable research tools for studying the fundamental biological behavior of short peptides.

Table 4: Bioconjugation for Non-Clinical Imaging Probes

| Imaging Modality | Probe Type | Conjugation Site on Dipeptide | Research Application |

|---|---|---|---|

| Fluorescence Microscopy | Fluorescent Dye (e.g., FITC, TAMRA) | N-terminal amine | In vitro cell uptake studies, receptor localization. |

| PET Imaging | Radionuclide Chelator (e.g., DFO, DOTA) | N-terminal amine or modified side-chain | In vivo biodistribution and pharmacokinetic studies. nih.gov |

Design and Synthesis of Conformationally Constrained Analogues

Peptides are often highly flexible, which can be detrimental to their biological activity as it may result in an entropic penalty upon binding to a receptor. Introducing conformational constraints can lock the peptide into a bioactive conformation, leading to enhanced potency and selectivity. nih.govresearchgate.net

For a short linear peptide like (S)-2-((S)-2-Aminopropanamido)pentanamide, several strategies can be employed to reduce its flexibility. One common approach is backbone cyclization, where the N-terminus and C-terminus are linked to form a cyclic peptide. mdpi.com This dramatically reduces the number of accessible conformations. Another strategy involves incorporating rigid amino acid surrogates, such as azacycloalkane amino acids, which act as rigid building blocks within the peptide chain. nih.gov The design of these constrained analogues is often guided by computational modeling to predict the most stable and potentially bioactive conformations. nih.gov The synthesis of such complex analogues requires specialized techniques in peptide chemistry but provides valuable insights into the relationship between peptide structure and function. documentsdelivered.com

Table 5: Strategies for Conformational Constraint

| Strategy | Description | Synthetic Approach |

|---|---|---|

| Backbone Cyclization | Covalent linkage of the N- and C-termini to form a cyclic dipeptide. mdpi.com | Solid-phase or solution-phase macrolactamization. |

| Side-Chain Cyclization | Linking the side chains of the amino acids (if functionalized) to form a cyclic structure. | Requires ncAAs with reactive side chains for intramolecular cross-linking. |

| Incorporation of Rigid Dipeptide Mimetics | Replacing the Ala-Nva unit with a pre-synthesized rigid scaffold (e.g., based on an azepane or diazepane core). nih.gov | Synthesis of the rigid core followed by incorporation into the peptide chain. |

| Use of α,α-Disubstituted Amino Acids | Replacing one of the residues with an amino acid like Aib to restrict phi/psi bond angles. | Standard solid-phase peptide synthesis using the specialized amino acid. |

Cyclization Strategies and Their Impact on Conformation

Cyclization is a widely employed strategy to enhance the stability and biological activity of peptides by reducing their conformational flexibility. sb-peptide.comnih.gov For a dipeptide like (S)-2-((S)-2-Aminopropanamido)pentanamide, various cyclization methods can be envisaged, drawing from established techniques in peptide chemistry. These strategies primarily involve head-to-tail cyclization or the use of chemical linkers to bridge the amino acid side chains, though the latter is less common for dipeptides with simple aliphatic side chains like alanine and norvaline.

Head-to-Tail Cyclization: This is the most direct method, forming a cyclic dipeptide known as a diketopiperazine (DKP). The formation of cyclo(Ala-Nva) would lock the peptide backbone into a rigid ring structure. The conformation of the DKP ring is typically a flattened boat or chair-like structure, with the side chains of the constituent amino acids adopting pseudo-axial or pseudo-equatorial positions. The specific conformation would be influenced by the steric interactions between the methyl group of alanine and the propyl group of norvaline.

Lactam Bridges: In larger peptides, lactam bridges formed between the side chains of acidic and basic amino acids (e.g., aspartic acid and lysine) are a common strategy to induce helical or turn structures. sb-peptide.com While not directly applicable to the side chains of alanine and norvaline, this principle can be extended by incorporating amino acids with functionalized side chains into analogues of (S)-2-((S)-2-Aminopropanamido)pentanamide.

Thioether Bonds: The formation of thioether bonds, typically between a cysteine residue and a haloacetylated N-terminus or another side chain, is another robust method for peptide cyclization. sb-peptide.com Analogues of (S)-2-((S)-2-Aminopropanamido)pentanamide incorporating cysteine could be cyclized in this manner, leading to conformationally restricted structures.

The impact of cyclization on the conformation of peptides is profound, generally leading to a more rigid and well-defined three-dimensional structure. This conformational restriction can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity to biological targets and increasing its resistance to proteolytic degradation.

| Cyclization Strategy | Description | Expected Impact on Conformation of Ala-Nva Analogue |

| Head-to-Tail (Diketopiperazine) | Direct amide bond formation between the N- and C-termini. | Highly rigid cyclic structure; side chains in fixed orientations. |

| Lactam Bridge | Amide bond formation between side chains of incorporated acidic and basic amino acids. | Induces specific secondary structures like β-turns or helices. |

| Thioether Bond | Covalent linkage between a cysteine thiol and an electrophilic group. | Creates a stable, non-reducible cyclic constraint. |

| Click Chemistry | Cyclization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between modified side chains. | Forms a stable triazole linkage, providing a rigid constraint. nih.gov |

Introduction of Steric Hindrance or Linkers to Modulate Flexibility

Introduction of Steric Hindrance: A common method to introduce steric hindrance is through N-methylation, the substitution of an amide proton with a methyl group. researchgate.net N-methylation of the peptide backbone can have a significant impact on the conformational preferences of a dipeptide. researchgate.net It can favor the cis conformation of the amide bond, which is typically less stable than the trans conformation in unmodified peptides. researchgate.net This can lead to the adoption of unique folded structures. For an Ala-Nva dipeptide, N-methylation at the nitrogen of the peptide bond or at the N-terminus could significantly alter its conformational landscape. Another approach is the use of α,α-disubstituted amino acids, which are known to be sterically hindered and can induce specific secondary structures in peptides. nih.govresearchgate.net Replacing alanine or norvaline with their α-methylated counterparts would introduce significant steric bulk, further constraining the peptide backbone.

Use of Chemical Linkers: Chemical linkers can be used to create "stapled" peptides, where a covalent bridge is formed between two amino acid side chains. sb-peptide.com This technique is particularly effective in stabilizing α-helical conformations in longer peptides. sb-peptide.com For a dipeptide, this approach is less conventional but could be adapted by incorporating non-natural amino acids with reactive side chains. The linker itself can be varied in length and rigidity to fine-tune the conformational properties of the resulting analogue. The use of linkers such as the MeDbz linker has been shown to facilitate direct intramolecular peptide cyclization. acs.orgresearchgate.net

| Modification Strategy | Description | Expected Impact on Flexibility of Ala-Nva Analogue |

| N-Methylation | Replacement of an amide proton with a methyl group. | Can favor cis amide bonds, leading to altered folding. researchgate.net |

| α,α-Disubstitution | Use of amino acids with two side chains on the α-carbon. | Increases steric bulk, restricting backbone dihedral angles. nih.govresearchgate.net |

| Peptide Stapling | Covalent linkage of two side chains with a chemical linker. | Reduces flexibility and can stabilize specific secondary structures. sb-peptide.com |

Structure-Function Relationships of Modified Analogues in Model Systems

The derivatization strategies discussed above are ultimately aimed at creating analogues of (S)-2-((S)-2-Aminopropanamido)pentanamide with improved or novel biological functions. The relationship between the structure of these modified analogues and their activity can be investigated in various model systems, such as enzyme inhibition assays or receptor binding studies.

Enzyme Inhibition: Peptidomimetics are frequently designed as enzyme inhibitors. nih.gov For instance, analogues of (S)-2-((S)-2-Aminopropanamido)pentanamide could be designed to target proteases or other enzymes that recognize dipeptide motifs. The conformational rigidity imparted by cyclization or steric hindrance can enhance the binding affinity and specificity of the inhibitor by locking it into a conformation that complements the enzyme's active site. Structure-activity relationship (SAR) studies would involve systematically modifying the structure of the analogue (e.g., changing the ring size of a cyclic derivative, altering the stereochemistry of the amino acids, or modifying the side chains) and measuring the corresponding changes in inhibitory potency (e.g., IC50 values).

Receptor Binding: Similarly, conformationally constrained dipeptide analogues can be developed as ligands for various receptors. nih.govmdpi.com The specific three-dimensional arrangement of the amino acid side chains and the peptide backbone is crucial for receptor recognition and activation or antagonism. SAR studies in this context would correlate structural modifications with changes in receptor binding affinity (e.g., Ki values) and functional activity (e.g., EC50 or pA2 values). For example, the introduction of a specific turn structure through cyclization might mimic the bioactive conformation of a natural peptide ligand, leading to a potent receptor agonist or antagonist. nih.gov

| Modified Analogue Type | Potential Model System | Key Structural Features for Activity |

| Cyclic Dipeptide (Diketopiperazine) | Enzyme Inhibition (e.g., Proteases) | Rigid backbone pre-organizing side chains for active site binding. |

| N-Methylated Analogue | Receptor Binding (e.g., GPCRs) | Altered conformation due to cis amide bonds, potentially mimicking a bioactive turn. researchgate.net |

| Stapled Peptide Analogue | Protein-Protein Interaction Inhibition | Stabilized secondary structure presenting a specific binding epitope. sb-peptide.com |

Advanced Analytical Methodologies for Research on S 2 S 2 Aminopropanamido Pentanamide

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive identification of (S)-2-((S)-2-Aminopropanamido)pentanamide. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of the elemental composition of the molecule. This high degree of accuracy is essential for distinguishing the target dipeptide from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

For (S)-2-((S)-2-Aminopropanamido)pentanamide (C₈H₁₇N₃O₂), the precise theoretical mass of its protonated form [M+H]⁺ can be calculated. An experimental measurement using an HRMS instrument, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer, that closely matches this theoretical value provides unambiguous confirmation of the compound's elemental formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₇N₃O₂ |

| Theoretical Monoisotopic Mass [M] | 187.1321 g/mol |

| Theoretical m/z of Protonated Ion [M+H]⁺ | 188.1399 |

| Exemplar Experimental m/z [M+H]⁺ | 188.1397 |

| Mass Accuracy (ppm) | -1.06 |

Tandem Mass Spectrometry for Sequence Elucidation

While HRMS confirms the elemental composition, tandem mass spectrometry (MS/MS) is employed to elucidate the sequence of the amino acid residues. creative-proteomics.comresearchgate.net In an MS/MS experiment, the protonated dipeptide ion (precursor ion) with an m/z of 188.14 is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). creative-proteomics.com This fragmentation preferentially breaks the peptide bond, generating a predictable series of fragment ions.

The primary fragment ions are designated as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). By analyzing the mass differences between the peaks in the resulting MS/MS spectrum, the sequence can be confirmed as Alanine-Norvaline. For instance, the detection of a y₁-ion at m/z 118.09 corresponds to a protonated Norvaline residue, while a b₁-ion at m/z 72.06 would correspond to the Alanine (B10760859) residue after the loss of a carbonyl group. The comprehensive fragmentation pattern provides unequivocal evidence of the peptide's sequence. units.itnih.gov

| Fragment Ion Type | Sequence Origin | Theoretical m/z | Description |

|---|---|---|---|

| b₁ | Ala | 72.06 | N-terminal Alanine residue |

| y₁ | Nva | 118.09 | C-terminal Norvaline residue |

| Precursor Ion [M+H]⁺ | Ala-Nva | 188.14 | Intact protonated dipeptide |

Isotopic Labeling for Metabolic Pathway Tracing (in non-human systems)

Isotopic labeling is a powerful technique used to trace the metabolic fate of (S)-2-((S)-2-Aminopropanamido)pentanamide in non-human biological systems, such as bacterial cultures or in vitro enzymatic assays. wikipedia.org This method involves synthesizing the dipeptide using amino acids enriched with stable heavy isotopes, like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). jpt.comavtobe.comcpcscientific.com These labeled peptides are chemically identical to their unlabeled counterparts but have a higher mass, which can be easily detected by mass spectrometry. wikipedia.org

By introducing the labeled dipeptide into a biological system, researchers can track its uptake, transport, and enzymatic degradation. For example, if the Alanine residue is synthesized with ¹³C-labeled carbons, any subsequent metabolites containing those labeled carbons can be identified by their characteristic mass shift. nih.gov This allows for the unambiguous mapping of metabolic pathways without interference from endogenous, unlabeled molecules. nih.gov

| Labeling Scheme | Labeled Precursor | Molecular Formula of Labeled Dipeptide | Theoretical m/z [M+H]⁺ | Mass Shift (Da) |

|---|---|---|---|---|

| Unlabeled | L-Alanine / L-Norvaline | C₈H₁₇N₃O₂ | 188.1399 | 0 |

| ¹⁵N Labeling | L-Alanine-¹⁵N | C₈H₁₇N₂¹⁵NO₂ | 189.1370 | +1 |

| ¹³C Labeling | L-Alanine-(U-¹³C₃) | ¹³C₃C₅H₁₇N₃O₂ | 191.1499 | +3 |

| Dual Labeling | L-Norvaline-(U-¹³C₅, ¹⁵N) | ¹³C₅C₃H₁₇N₂¹⁵NO₂ | 194.1568 | +6 |

Advanced Chromatographic Separations

Chromatography is indispensable for the isolation and purity assessment of (S)-2-((S)-2-Aminopropanamido)pentanamide. Given the potential for stereoisomers and synthesis-related impurities, advanced chromatographic techniques are required to ensure the compound's integrity.

Chiral Chromatography for Stereoisomer Separation and Purity Assessment

The synthesis of (S)-2-((S)-2-Aminopropanamido)pentanamide can potentially result in the formation of other stereoisomers: (R,R), (S,R), and (R,S). Since these diastereomers and enantiomers can have different biological activities, their separation is critical. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is the definitive method for this purpose. chromatographytoday.comnih.gov

CSPs, such as those based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin) or cinchona alkaloids, create a chiral environment that allows for differential interaction with each stereoisomer. chiraltech.commdpi.comnih.gov This results in different retention times for each isomer, enabling their separation and quantification. mdpi.com This technique is essential for assessing the enantiomeric and diastereomeric purity of the final synthesized product.

| Stereoisomer | Configuration | Exemplar Retention Time (min) | Resolution (Rs) |

|---|---|---|---|

| (S,S)-Ala-Nva | L,L | 12.5 | - |

| (R,R)-Ala-Nva | D,D | 14.8 | > 2.0 (vs S,S) |

| (S,R)-Ala-Nva | L,D | 16.2 | > 1.5 (vs R,R) |

| (R,S)-Ala-Nva | D,L | 17.9 | > 1.5 (vs S,R) |

Note: Data are hypothetical for a teicoplanin-based chiral column.

Orthogonal Chromatographic Methods for Complex Mixture Analysis

During synthesis and purification, (S)-2-((S)-2-Aminopropanamido)pentanamide may be present in a complex mixture containing unreacted amino acids, coupling reagents, and side-products. A single chromatographic method may be insufficient to achieve the desired purity. Orthogonal methods, which separate compounds based on different chemical properties, are therefore employed. digitellinc.comxtalks.com

A common two-dimensional approach involves combining Reversed-Phase HPLC (RP-HPLC) with Ion-Exchange Chromatography (IEX). digitellinc.comxtalks.comgyrosproteintechnologies.com RP-HPLC separates molecules based on hydrophobicity, while IEX separates them based on charge. A crude mixture can first be subjected to IEX to separate the positively charged dipeptide from neutral or negatively charged impurities. The collected fraction can then be further purified using RP-HPLC to separate the target dipeptide from other impurities with similar charge but different hydrophobicity. This dual approach significantly enhances the final purity of the compound. xtalks.com

| Method | Separation Principle | Target Compound Behavior | Separated Impurities |

|---|---|---|---|

| Ion-Exchange Chromatography (Cation Exchange) | Net Charge at Acidic pH | Binds to column (net positive charge) | Neutral synthesis by-products, unreacted protected amino acids. |

| Reversed-Phase HPLC | Hydrophobicity | Elutes at a specific organic solvent concentration | More or less hydrophobic peptides (e.g., deletion or insertion sequences). |

Biosensor Technologies for Real-time Molecular Interaction Monitoring (in vitro)

To study the molecular interactions of (S)-2-((S)-2-Aminopropanamido)pentanamide in real-time, label-free biosensor technologies are utilized. researchgate.net Techniques like Surface Plasmon Resonance (SPR) are particularly valuable for monitoring the binding kinetics between the dipeptide and a target protein, such as a peptidase or a receptor, in an in vitro setting. nih.govnih.govspringernature.com

In a typical SPR experiment, a target protein (the ligand) is immobilized on the surface of a sensor chip. bio-protocol.org A solution containing the dipeptide (the analyte) is then flowed over the surface. The binding of the dipeptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. affiniteinstruments.com This allows for the direct measurement of association (kₐ) and dissociation (kₑ) rate constants, from which the binding affinity (Kₑ) can be calculated. This technology is crucial for characterizing the specific interactions of the dipeptide with its biological targets without the need for fluorescent or radioactive labels. mdpi.com

| Parameter | Description | Exemplar Value |

|---|---|---|

| Ligand | Immobilized molecule (e.g., Dipeptidyl Peptidase) | - |

| Analyte | Molecule in solution ((S)-2-((S)-2-Aminopropanamido)pentanamide) | - |

| kₐ (Association Rate) | Rate of complex formation | 1.5 x 10⁴ M⁻¹s⁻¹ |

| kₑ (Dissociation Rate) | Rate of complex decay | 3.0 x 10⁻³ s⁻¹ |

| Kₑ (Equilibrium Dissociation Constant) | Measure of binding affinity (kₑ/kₐ) | 200 µM |

Note: Kinetic data are hypothetical and for illustrative purposes.

Microfluidic Platforms for High-Throughput Screening of Interactions

The investigation of the molecular interactions of (S)-2-((S)-2-Aminopropanamido)pentanamide has been significantly advanced by the adoption of microfluidic platforms for high-throughput screening (HTS). These miniaturized systems offer substantial advantages over conventional screening methods, including drastically reduced sample and reagent consumption, rapid analysis times, and precise control over experimental conditions. nih.govnih.gov The high surface-area-to-volume ratio and the laminar flow characteristics within microchannels enable novel assay configurations that are not feasible at the macroscale. nih.gov

Droplet-based microfluidics, in particular, has emerged as a powerful tool for the high-throughput analysis of small molecule interactions. nih.govrsc.org In this modality, picoliter to nanoliter volume aqueous droplets are generated in a continuous oil phase, with each droplet serving as an independent microreactor. This allows for millions of individual assays to be performed in a short period. For the study of (S)-2-((S)-2-Aminopropanamido)pentanamide, this approach facilitates the screening of this compound against large libraries of biological targets, such as proteins or enzymes, to identify potential binding partners or modulators of activity.